molecular formula C16H18N2O4 B13884405 (2,5-Dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate

(2,5-Dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate

Cat. No.: B13884405
M. Wt: 302.32 g/mol
InChI Key: WHGHQZYARDIEDU-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a piperidine ring, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate typically involves the reaction of 2-phenylpiperidine-1-carboxylic acid with 2,5-dioxopyrrolidin-1-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (2,5-Dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions and mechanisms .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticonvulsant and analgesic agent .

Industry

In the industrial sector, this compound is used in the development of new materials and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including drug formulation and material science .

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It is known to inhibit voltage-gated sodium channels and L-type calcium channels, which play crucial roles in neuronal excitability and signal transmission. By modulating these channels, the compound can exert anticonvulsant and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate is unique due to the presence of both the pyrrolidinone and piperidine rings, which contribute to its distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for various applications .

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C16H18N2O4/c19-14-9-10-15(20)18(14)22-16(21)17-11-5-4-8-13(17)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2

InChI Key

WHGHQZYARDIEDU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O

Origin of Product

United States

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